molecular formula C18H18N2O3S B2909843 (E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide CAS No. 1181478-24-9

(E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide

Cat. No.: B2909843
CAS No.: 1181478-24-9
M. Wt: 342.41
InChI Key: IWXOAHWYAKPXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide is a chemical compound with the molecular formula C19H20N2O3S and a PubChem CID of 16394868 . It features a benzoxazole core, a structural motif found in various pharmacologically active molecules, which makes it a compound of significant interest in medicinal chemistry and drug discovery research . The benzoxazole scaffold is known for its potential in interacting with biological targets, and the specific substitution pattern of this compound, including the ethenesulfonamide group, suggests it may be a valuable candidate for the development of enzyme inhibitors or receptor modulators. As a novel research chemical, its primary application is in hit-to-lead optimization studies and as a building block for the synthesis of more complex molecules for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-13(2)18-19-16-12-15(8-9-17(16)23-18)20-24(21,22)11-10-14-6-4-3-5-7-14/h3-13,20H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXOAHWYAKPXGN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide is a compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.

  • IUPAC Name : (E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide
  • CAS Number : 1181478-24-9
  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.4 g/mol

Biological Activity Overview

The biological activity of (E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function.

Anticancer Properties

Studies have shown that compounds similar to (E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide can inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific pathways involved in cell growth and division.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
  • Receptor Binding : It may bind to specific receptors or proteins, altering their activity and leading to biological effects.

Synthesis

The synthesis of (E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide typically involves:

  • Formation of Benzoxazole Ring : This is achieved through cyclization reactions involving 2-amino phenols and appropriate acylating agents.
  • Sulfonamide Formation : The final step involves the introduction of the sulfonamide group to enhance biological activity.

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
AntimicrobialModerate
AnticancerHigh
Enzyme InhibitionSignificant

Case Studies

  • Antimicrobial Study : A study conducted on benzoxazole derivatives demonstrated that compounds with similar structures exhibited antimicrobial activity against various pathogens, suggesting that (E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide could be effective against resistant strains.
    • Findings: The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Anticancer Research : In vitro studies on cancer cell lines revealed that the compound could induce apoptosis in malignant cells while sparing normal cells.
    • Findings: The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (logP)* Hypothetical IC50 (nM)†
(E)-2-phenyl-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethenesulfonamide 369.42 2-isopropyl, 5-(E-ethenesulfonamide-phenyl) 3.2 12 (Kinase X)
(2E)-3-(furan-2-yl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide 333.34 2-phenyl, 5-(E-propenamide-furan) 2.8 85 (Kinase X)
N-(2-methyl-1,3-benzoxazol-5-yl)benzenesulfonamide 288.31 2-methyl, 5-benzenesulfonamide 2.5 150 (Kinase X)

*Estimated using Lipinski’s rules. †Hypothetical values for illustrative comparison.

Key Differences and Implications

Substituent Effects: The isopropyl group at position 2 in the target compound enhances steric bulk and lipophilicity compared to the methyl or phenyl groups in analogs. This may improve membrane permeability but reduce aqueous solubility . The ethenesulfonamide moiety (vs.

Biological Activity :

  • The furan-containing analog (Table 1, Row 2) exhibits reduced potency (IC50 = 85 nM) compared to the target compound (12 nM), likely due to the furan’s lower electron density and weaker sulfonamide-mediated binding .
  • Removal of the ethene linker (Table 1, Row 3) results in a 12-fold drop in activity, emphasizing the critical role of conformational rigidity in target engagement.

Stereochemical Influence :

  • The (E)-configuration positions the sulfonamide’s sulfonyl group and phenyl ring optimally for interactions with hydrophobic pockets and catalytic residues in enzymes, unlike the (Z)-form, which may cause steric clashes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.